5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine
Description
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
(4-aminopyrimidin-5-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C9H12N4O/c10-8-7(5-11-6-12-8)9(14)13-3-1-2-4-13/h5-6H,1-4H2,(H2,10,11,12) |
InChI Key |
VKSZSVVYLDVVGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=CN=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine typically involves a multi-step process. One common method starts with the preparation of 2,4-dichloro-5-nitropyrimidine, which is then converted to 2,4-dichloro-5-aminopyrimidine. This intermediate is subsequently reacted with 1-pyrrolidinecarboxaldehyde to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these processes include acetic anhydride and pyridine, with reactions often carried out under reflux conditions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring's electron-deficient nature facilitates nucleophilic substitution at C2 and C4 positions. Key findings include:
Table 1: Halogenation reactions under varying conditions
| Position | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| C2 | NBS (1.1 eq) | DCM, 0°C, 2 hr | 2-Bromo derivative | 78 | |
| C4 | Cl₂ (gas) | AcOH, 50°C, 6 hr | 4-Chloro-5-(pyrrolidine-carbonyl) | 63 |
Notably, the pyrrolidine carbonyl group directs electrophiles to specific ring positions through electronic and steric effects .
Amide Bond Transformations
The pyrrolidine-1-carbonyl group participates in:
-
Hydrolysis : Acidic (6M HCl, reflux) or basic (NaOH 2M, 80°C) conditions cleave the amide bond, yielding pyrrolidine and 4-aminopyrimidine-5-carboxylic acid (confirmed by LC-MS).
-
Aminolysis : Reacts with alkyl/aryl amines (e.g., benzylamine) in DMF at 120°C to form substituted urea derivatives (72-85% yields) .
Reductive Amination
The primary amine at C4 undergoes reductive amination with ketones/aldehydes:
Table 2: Optimized reductive amination protocol
| Carbonyl Compound | Reducing Agent | Solvent | Time | Product Purity (%) |
|---|---|---|---|---|
| Cyclohexanone | NaBH₃CN | MeOH | 12 hr | 92 |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 6 hr | 88 |
This method has been employed to create libraries of derivatives for kinase inhibition studies .
Cross-Coupling Reactions
The pyrimidine ring supports modern coupling methodologies:
Table 3: Palladium-catalyzed couplings
| Reaction Type | Catalyst System | Substrate | Conversion (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 4-Bromophenylboronic acid | 94 |
| Buchwald-Hartwig | Pd₂(dba)₃/XantPhos | Morpholine | 81 |
These reactions enable C-C and C-N bond formation with excellent regioselectivity .
Heterocyclization Pathways
Under acidic conditions (H₂SO₄, 100°C), the compound undergoes cyclization to form fused systems:
Key observation :
-
Prolonged heating (24 hr) yields pyrimido[4,5-d]pyrrolo[1,2-a]pyrimidin-4-one (confirmed by X-ray crystallography) .
Biological Derivatization
Structure-activity relationship (SAR) studies reveal:
-
Acylation of the C4 amine with aryl sulfonyl chlorides enhances kinase inhibition (IC₅₀ = 0.04 μM vs COX-2)
-
Methylation of the pyrrolidine nitrogen decreases solubility but increases blood-brain barrier penetration (logP +0.8)
Stability Profile
Critical degradation pathways include:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the pyrimidine scaffold, including 5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine, exhibit promising anticancer properties. Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in tumor growth and metastasis .
For instance, compounds derived from the pyrimidine structure have been reported to inhibit enzymes critical for cancer cell survival, such as cyclooxygenase (COX) enzymes. In vitro studies demonstrated that certain pyrimidine derivatives effectively suppressed COX-2 activity, which is often overexpressed in various cancers .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Pyrimidine derivatives have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes like COX-2. Notably, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs such as celecoxib . This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents.
Metabolic Disorders
Recent patents have highlighted the use of pyrrolidine-containing compounds for treating metabolic disorders. Specifically, derivatives of this compound have been identified as potential inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various metabolic conditions . This positions the compound as a candidate for further development in managing diseases such as diabetes and obesity.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. The incorporation of different substituents on the pyrimidine ring can significantly influence its biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Methyl group | Enhances anticancer activity |
| Hydroxyl group | Increases solubility and bioavailability |
| Halogen substituents | Modulates receptor binding affinity |
Research indicates that specific modifications can lead to increased potency against targeted receptors, enhancing the compound's therapeutic profile .
Development of Anticancer Agents
A study investigated a series of pyrimidine derivatives, including this compound, for their anticancer effects against various cell lines. The results demonstrated that specific modifications led to compounds with IC50 values in the nanomolar range, indicating strong anticancer activity .
Anti-inflammatory Research
In another case study focusing on anti-inflammatory properties, researchers synthesized multiple derivatives of this compound and evaluated their effects on COX enzyme inhibition. The findings revealed several compounds with significant inhibition rates comparable to existing anti-inflammatory medications .
Mechanism of Action
The mechanism of action of 5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. It acts as a competitive inhibitor by binding to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins and thereby inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Analogues
Core Pyrimidine Modifications
5-(Piperazine-1-carbonyl)pyrimidine Molecular Formula: C₉H₁₂N₄O (identical to the target compound) Key Difference: Replacement of pyrrolidine with piperazine.
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine
- Molecular Formula : C₈H₁₁ClN₄
- Key Differences :
- Chlorine substituent at position 3.
- Pyrrolidine attached via a direct N-link (pyrrolidin-1-yl) instead of a carbonyl group.
N-Cyclohexyl-2-methyl-6-(pyrrolidine-1-carbonyl)pyrimidin-4-amine
- Molecular Formula : C₁₆H₂₃N₅O
- Key Differences :
- Methyl group at position 2.
- Cyclohexylamine substituent at position 4.
Heterocycle-Fused Pyrimidines
Thieno[2,3-d]pyrimidin-4-amine Derivatives (e.g., 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine) Key Features: Fusion of a thiophene ring to the pyrimidine core. These derivatives exhibit melting points between 199–231°C, suggesting high crystallinity .
Imidazo[1,2-a]pyridine-Pyrimidine Hybrids
Physicochemical Properties
Notes:
- Thieno-fused derivatives exhibit higher melting points (>200°C) compared to non-fused pyrimidines, likely due to increased planarity and crystallinity .
- Chlorine or fluorophenyl substituents may enhance thermal stability but reduce aqueous solubility.
Biological Activity
5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, highlighting its mechanisms, structure-activity relationships (SAR), and implications for drug development.
The molecular formula of this compound is with a molecular weight of 192.22 g/mol. The IUPAC name reflects the compound's structure, which includes a pyrimidine ring substituted with a pyrrolidine carbonyl group.
| Property | Value |
|---|---|
| Molecular Formula | C9H12N4O |
| Molecular Weight | 192.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not specified] |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases, which are crucial in various signaling pathways that regulate cell growth, differentiation, and metabolism. The compound's structure allows it to interact with the ATP-binding site of kinases, thereby inhibiting their activity.
Key Mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit various kinases, including TRK (tropomyosin receptor kinase), which is implicated in several cancers.
- Cell Cycle Regulation : By modulating kinase activity, this compound can influence cell cycle progression and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its efficacy and selectivity. Studies have indicated that modifications to the pyrrolidine and pyrimidine moieties can significantly affect biological activity.
Notable Findings:
- Substituents on Pyrimidine : The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can enhance or diminish kinase binding affinity.
- Pyrrolidine Modifications : Alterations in the pyrrolidine ring (e.g., introducing halogens or varying chain lengths) may improve selectivity against specific kinases while reducing off-target effects.
Biological Activity Data
Recent studies have quantified the inhibitory effects of this compound on various kinases. The following table summarizes key findings from relevant research:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : In vitro studies demonstrated that this compound effectively inhibits cell proliferation in cancer cell lines expressing TRK mutations, suggesting its potential as an anticancer agent.
- Neurodegenerative Diseases : Research indicates that compounds with similar structures can modulate pathways involved in neurodegeneration, opening avenues for treating conditions like Alzheimer's disease.
Q & A
Q. What tools ensure traceability and reproducibility in synthetic workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
